molecular formula C₂₈H₂₃D₄F₂N₃O B1160402 Dehydro Pimozide-d4

Dehydro Pimozide-d4

Cat. No.: B1160402
M. Wt: 463.55
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydro Pimozide-d4 (referred to as Compound 1 in the cited study) is a deuterated derivative of dehydro pimozide, a structural analog of pimozide, a diphenylbutylpiperidine antipsychotic. Its unique structure includes a dehydrogenated benzofuran core and deuterium substitution at four positions, enhancing its metabolic stability for pharmacokinetic and pharmacodynamic studies .

Properties

Molecular Formula

C₂₈H₂₃D₄F₂N₃O

Molecular Weight

463.55

Synonyms

1-[1-[4,4-Bis(4-fluorophenyl)butyl]-1,2,3,6-tetrahydro-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Spectroscopic Comparison with Similar Compounds

Key Structural Features

Dehydro Pimozide-d4 (Compound 1) exhibits a planar structure confirmed by 1D and 2D NMR spectroscopy. Its unsaturated benzofuran moiety distinguishes it from saturated analogs (e.g., Compounds 2 and 3). The deuterium substitution further differentiates it from non-deuterated analogs. Below is a comparative analysis:

NMR Spectral Data

Parameter This compound (Compound 1) Compounds 2 & 3 Melapinol B
Aliphatic Hydrogens 4 signals (δ 5.25, 4.35, 3.78, 4.62) 6 signals Similar to Compound 1
Aromatic Hydrogens AX-type (δ 7.41–6.02), meta-coupled (δ 6.54–6.04), and singlet (δ 6.82) Similar AX/meta patterns Shared partial structure
Key HMBC Correlations Matches unsaturated benzofuran core Saturated benzofuran Oxidative trimer of resveratrol

Table 1 : Comparative NMR data highlighting structural differences. Compound 1’s unsaturated benzofuran reduces aliphatic hydrogen counts compared to Compounds 2/3 .

Detailed Findings

Unsaturation Impact : The dehydrogenation in Compound 1 eliminates two aliphatic hydrogens, simplifying its NMR profile (4 vs. 6 signals in Compounds 2/3) .

Aromatic Coupling: AX-type couplings (e.g., δ 7.41/6.75, J = 8.8 Hz) and meta-coupled signals (δ 6.54/6.20, J = 2.5 Hz) align with its trimeric resveratrol-derived framework, resembling melapinol B .

Functional and Pharmacological Implications

Though pharmacological data are absent in the provided evidence, structural comparisons suggest:

  • Enhanced Stability: Deuteriation likely extends half-life compared to non-deuterated analogs.
  • Receptor Binding : The unsaturated benzofuran may alter affinity for dopamine D2 receptors, a target of pimozide.

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